molecular formula C11H9F2NO2 B3133571 ethyl 4,7-difluoro-1H-indole-2-carboxylate CAS No. 394223-44-0

ethyl 4,7-difluoro-1H-indole-2-carboxylate

Cat. No.: B3133571
CAS No.: 394223-44-0
M. Wt: 225.19 g/mol
InChI Key: CKAROLHHGMJUDG-UHFFFAOYSA-N
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Description

Ethyl 4,7-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, and an ethyl ester group at the 2 position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester participates in various biochemical reactions due to its indole structure. This compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of signaling pathways . The nature of these interactions often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound within the active site of the enzyme or receptor .

Cellular Effects

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation . Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of 4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via organic anion transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites .

Subcellular Localization

4,7-Difluoro-1h-indole-2-carboxylic acid ethyl ester exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the reaction of 4,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,7-difluoro-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4,7-difluoro-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,7-difluoro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4,7-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 4-fluoro-1H-indole-2-carboxylate: Lacks the second fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 7-fluoro-1H-indole-2-carboxylate: Similar to the previous compound but with the fluorine atom at a different position.

    Ethyl 1H-indole-2-carboxylate: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

The presence of two fluorine atoms in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 4,7-difluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAROLHHGMJUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The cooled mixture was dissolved in ethyl acetate, washed with sodium bicarbonate and brine, dried and evaporated. Chromatography on silica gel (1:1 dichloromethane/petrol) followed by recrystallization (dichloromethane/hexane) gave the indole ester (0.75 g). (f) 4,7-Difluoroindole-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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